

# molecular weight and formula of 9(10H)-Acridinethione, 1-amino-

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## Compound of Interest

Compound Name: 9(10H)-Acridinethione, 1-amino-

Cat. No.: B12677931

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## An In-depth Technical Guide to 1-Amino-9(10H)-Acridinethione

This technical guide provides a comprehensive overview of 1-amino-9(10H)-acridinethione, a heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and potential mechanisms of action.

## Molecular and Physicochemical Properties

1-Amino-9(10H)-acridinethione is a sulfur-containing heterocyclic compound. As an isomer of the more extensively studied 3-amino-10H-acridine-9-thione, it shares the same molecular formula and molecular weight. The key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C13H10N2S	[1][2]
Molecular Weight	226.30 g/mol	[1][2][3]
IUPAC Name	1-amino-10H-acridine-9-thione	
Appearance	Expected to be a yellow-orange crystalline solid	[3]
CAS Number	Not available (CAS for 3-amino isomer is 129821-08-5)	[1][2][3]

## Synthesis and Experimental Protocols

The synthesis of 9(10H)-acridinethione derivatives typically starts from the corresponding 9(10H)-acridone. A common method is the thionation of the acridone, which involves the replacement of the carbonyl oxygen with a sulfur atom.

### General Protocol for the Synthesis of Amino-9(10H)-Acridinethione:

- **Starting Material:** The synthesis would begin with 1-amino-9(10H)-acridinone.
- **Thionation Reaction:** The 1-amino-9(10H)-acridinone is reacted with a thionating agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3]
- **Solvent:** The reaction is typically carried out in a high-boiling point solvent like pyridine or toluene.
- **Reaction Conditions:** The reaction mixture is heated under reflux for several hours to drive the thionation process to completion.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water or an ice bath to precipitate the crude product. The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography, to yield the pure 1-amino-9(10H)-acridinethione.

An alternative synthetic route involves the reaction of a 9-chloroacridine derivative with a source of sulfur.[3]

## Potential Mechanism of Action and Signaling Pathways

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including their use as anticancer agents.[4] The planar tricyclic structure of the acridine core allows it to insert between the base pairs of the DNA double helix. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4]

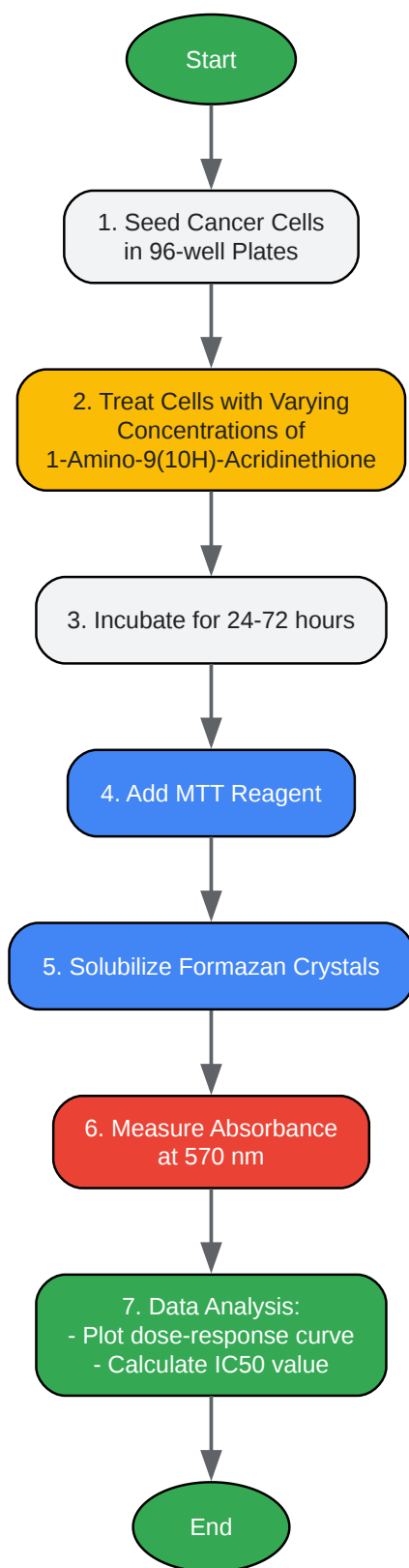
Furthermore, some amino-acridine derivatives have been shown to act as inhibitors of key cellular enzymes. For instance, the related compound 3-amino-10H-acridine-9-thione (also known as 3-ATA) has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Inhibition of CDK4 can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1-S phase transition of the cell cycle and inhibiting cell proliferation.

Below is a diagram illustrating the potential dual mechanism of action of 1-amino-9(10H)-acridinethione, involving both DNA intercalation and cell cycle inhibition.

Caption: Potential dual mechanism of 1-amino-9(10H)-acridinethione.

## Experimental Workflow for In Vitro Cytotoxicity Assessment

To evaluate the potential of 1-amino-9(10H)-acridinethione as a therapeutic agent, its cytotoxic effects on cancer cell lines can be assessed using various in vitro assays. A standard workflow for determining the half-maximal inhibitory concentration (IC50) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is depicted below.



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Caption: Workflow for MTT cytotoxicity assay.

## Quantitative Data on Related Acridine Derivatives

While specific quantitative data for 1-amino-9(10H)-acridinethione is not readily available in the public domain, data from related acridine derivatives can provide insights into their potential potency. The following table summarizes the cytotoxic activity (IC50 values) of some acridinone derivatives against various cancer cell lines.

Compound	Cell Line	IC50 (μM)	Reference
Acridinone derivative 1	MDA-MB-231	0.294	<a href="#">[4]</a>
Acridinone derivative 2	MDA-MB-231	1.7	<a href="#">[4]</a>
2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one	MCF7	11.0 ± 4.8	<a href="#">[4]</a>
Toposide (reference drug)	MCF7	12.4 ± 4.7	<a href="#">[4]</a>
9-amino-1-nitroacridine (C-1748)	MiaPaCa-2	0.015	<a href="#">[4]</a>
9-amino-1-nitroacridine (C-1748)	AsPC-1	0.075	<a href="#">[4]</a>

## Conclusion

1-Amino-9(10H)-acridinethione represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related acridine derivatives, this compound is likely to exhibit interesting pharmacological properties, potentially through mechanisms such as DNA intercalation and enzyme inhibition. Further research, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

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